Viscosity Reduction by Over 20-Fold at Comparable Alkalinity Versus p-tert-Octylphenol–DETA Mannich Base Calcium Salt
The tetrapropenylphenol–DETA–formaldehyde calcium salt (a direct structural surrogate for CAS 67762-62-3, where the alkyl chain is C12 propylene tetramer vs. C18–C24 alkenyl) achieves a viscosity of only 1,806 SUS at 99°C at 67% oil concentration with an alkalinity value of 241 mg KOH/g. In contrast, the p-tert-octylphenol–DETA–formaldehyde calcium salt at the same 67% concentration exhibits a viscosity of 43,359 SUS — a roughly 24-fold increase — despite a higher alkalinity of 282 mg KOH/g [1]. This demonstrates that the long-chain alkenyl phenol architecture fundamentally alters the oligomer association and melt rheology, enabling high-alkalinity dispersant concentrates that remain pumpable and blendable at ambient temperatures.
| Evidence Dimension | Calcium salt viscosity at 99°C (SUS) vs. alkalinity value (mg KOH/g) at equivalent oil concentration |
|---|---|
| Target Compound Data | Tetrapropenylphenol–DETA–formaldehyde Ca salt (surrogate): viscosity 1,806 SUS at 99°C; alkalinity 241 mg KOH/g; concentration 67%. |
| Comparator Or Baseline | p-tert-Octylphenol–DETA–formaldehyde Ca salt: viscosity 43,359 SUS at 99°C; alkalinity 282 mg KOH/g; concentration 67%. |
| Quantified Difference | ~24-fold lower viscosity (1,806 vs. 43,359 SUS) at comparable alkalinity; alkalinity-to-viscosity ratio approximately 16× more favorable for the long-chain alkylphenol variant. |
| Conditions | Calcium salts prepared at 1:0.75:0.5 phenol:formaldehyde:DETA molar ratio; viscosity measured at 99°C per ASTM D-2896; data from U.S. Patent 4,088,586 Table I. |
Why This Matters
For procurement of marine cylinder oil dispersant intermediates, low viscosity at high alkalinity is a critical handling and blending requirement; the C18–C24 alkenyl architecture directly enables pumpable concentrates, whereas the shorter-chain analog is essentially a non-flowable gel under the same conditions [1].
- [1] Wilgus, D. R.; King, J. M. Mannich Base Composition. U.S. Patent 4,088,586, May 9, 1978 (Table I: Comparison of calcium salts of tetrapropenylphenol and p-tert-octylphenol Mannich bases). View Source
